molecular formula C22H14N2O2 B11957770 5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione

5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione

Cat. No.: B11957770
M. Wt: 338.4 g/mol
InChI Key: AUKPMRTVYAUQFT-UHFFFAOYSA-N
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Description

5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione is a complex heterocyclic compound that belongs to the phthalazine family Phthalazines are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione typically involves the reaction of hydrazine derivatives with phthalic anhydride or its derivatives. One common method includes the use of hydrazine sulfate and 3-nitrophthalic acid under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce dihydrophthalazine compounds.

Scientific Research Applications

5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2) or p38MAP kinase, leading to anti-inflammatory and anticancer effects . The compound’s unique structure allows it to bind selectively to these targets, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione stands out due to its complex structure and the presence of multiple functional groups, which enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C22H14N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2,11-diazahexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-4,6,8,13,15,17,19,21,23-nonaene-3,10-dione

InChI

InChI=1S/C22H14N2O2/c25-21-17-11-5-6-12-18(17)22(26)24-20-14-8-2-1-7-13(14)19(23(21)24)15-9-3-4-10-16(15)20/h1-12,19-20H

InChI Key

AUKPMRTVYAUQFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)N5N3C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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